molecular formula C15H21NO4 B1503446 tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 167159-80-0

tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No. B1503446
Key on ui cas rn: 167159-80-0
M. Wt: 279.33 g/mol
InChI Key: NXGLYAKMESSSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550149

Procedure details

A 6.0 g portion of 3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)-isoquinolinecarboxylic acid-1,1-dimethylethyl ester is dissolved in 30 mL tetrahydrofuran and cooled to 0° C. To this is added 22.8 mL of a 1.0M solution of tetra, butylammonium fluoride, while stirring. The reaction mixture is brought to room temperature, and stirred for three hours. The reaction is quenched with 10 mL saturated sodium bicarbonate solution and 10 mL water, followed by the addition of 20 mL diethyl ether. After separating the layers, the aqueous phase is extracted with 2×20 mL diethyl ether. The combined organic layers are washed with 20 mL brine, and dried over magnesium sulfate. Following removal of the solvent, the product is purified by silica gel chromatography (eluting with 2:1 hexane/ethyl acetate) to produce 4.15 g of the desired product as a white solid.
Name
3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)-isoquinolinecarboxylic acid-1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butylammonium fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:20][Si](C(C)(C)C)(C)C)=[C:13]([O:18][CH3:19])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])[CH3:3].[F-].C([NH3+])CCC>O1CCCC1>[CH3:4][C:2]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([OH:20])=[C:13]([O:18][CH3:19])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:1])[CH3:3] |f:1.2|

Inputs

Step One
Name
3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)-isoquinolinecarboxylic acid-1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1)OC)O[Si](C)(C)C(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
butylammonium fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[NH3+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 10 mL saturated sodium bicarbonate solution and 10 mL water
ADDITION
Type
ADDITION
Details
followed by the addition of 20 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
After separating the layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2×20 mL diethyl ether
WASH
Type
WASH
Details
The combined organic layers are washed with 20 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the product is purified by silica gel chromatography (eluting with 2:1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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